molecular formula C21H34N4O8 B034520 N-Methoxysuccinyl-Ala-Ala-Pro-Val CAS No. 107441-48-5

N-Methoxysuccinyl-Ala-Ala-Pro-Val

Cat. No.: B034520
CAS No.: 107441-48-5
M. Wt: 470.5 g/mol
InChI Key: XSYKVGBBBLUSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-Methoxysuccinyl-Ala-Ala-Pro-Val (MeOSuc-AAPV) primarily targets human leukocyte elastase (HLE) . HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes . It plays a significant role in inflammation and tissue degradation .

Mode of Action

MeOSuc-AAPV acts as a substrate for HLE . The elastase-like protease cleaves MeOSuc-AAPV, which is crucial for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .

Biochemical Pathways

The hydrolysis of MeOSuc-AAPV by HLE affects the biochemical pathway involving the synthesis of PAF . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It is also involved in changes to vascular permeability.

Result of Action

The hydrolysis of MeOSuc-AAPV by HLE leads to the release of 4-nitroaniline . This release increases the absorbance, which is usually measured at 400 nm or higher wavelengths . The enzymatic activity of HLE, as a result of interacting with MeOSuc-AAPV, has been used to measure neutrophil elastase activity in various biological samples .

Action Environment

The action of MeOSuc-AAPV is influenced by environmental factors such as the solvent used for its dissolution. . These solvents can affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by the presence of other proteins or molecules in the environment, such as TNF-α and IL-1α, which induce the synthesis of PAF .

Biochemical Analysis

Biochemical Properties

N-Methoxysuccinyl-Ala-Ala-Pro-Val interacts with human leukocyte elastase (HLE), a serine proteinase . This peptide is selectively hydrolyzed by HLE and other elastases of different species and cells . The cleavage of this compound by an elastase-like protease is critical for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .

Cellular Effects

The hydrolysis of this compound by elastase-like proteases plays a crucial role in cellular processes. It is involved in the synthesis of PAF, a potent lipid mediator that has diverse physiological and pathological actions, particularly in inflammation and immunity .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with elastase-like proteases. The cleavage of this compound is a key step in the synthesis of PAF induced by TNF-α and IL-1α . This process involves binding interactions with these enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The rate of enzymatic hydrolysis of this substrate is followed by the increase in absorbance due to the release of 4-nitroaniline . The absorbance is routinely measured at 400 nm or higher .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of PAF . This process involves the action of elastase-like proteases and is induced by TNF-α and IL-1α .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val typically involves the stepwise coupling of amino acids The process begins with the protection of the amino group of alanine, followed by the sequential addition of alanine, proline, and valine residuesCommon solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM), with coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-Methoxysuccinyl-Ala-Ala-Pro-Val primarily undergoes hydrolysis reactions when exposed to elastase enzymes. This hydrolysis results in the cleavage of the peptide bond, releasing smaller peptide fragments .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH (around 7.4). Enzymes such as human leukocyte elastase or porcine pancreatic elastase are commonly used to catalyze this reaction .

Major Products Formed

The major products formed from the hydrolysis of this compound include smaller peptide fragments and the N-methoxysuccinyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the N-methoxysuccinyl group, which makes it a highly specific substrate for elastase enzymes. This specificity is crucial for accurate and reliable assays in biochemical research .

Properties

IUPAC Name

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYKVGBBBLUSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401255
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107441-48-5
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A1: this compound is well-documented as a potent inhibitor of human neutrophil elastase (HNE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme plays a critical role in various inflammatory responses and its overactivity is linked to tissue damage in conditions like cystic fibrosis and rheumatoid arthritis.

Q2: How does this compound interact with HNE to exert its inhibitory effects?

A2: While the exact binding mode requires further investigation, studies suggest that this compound acts as a competitive inhibitor of HNE. [] This means it competes with natural substrates for binding to the enzyme's active site, thereby hindering HNE's ability to break down proteins.

Q3: What are the downstream consequences of inhibiting HNE with this compound?

A3: Inhibiting HNE with this compound can have several downstream effects, particularly in the context of inflammatory responses. Some key observations include:

  • Reduced Proteoglycan Degradation: this compound effectively protects cartilage proteoglycans from degradation by HNE, suggesting a potential role in managing conditions like rheumatoid arthritis. []
  • Modulation of Cell Adhesion: Studies indicate that this compound, through its inhibition of HNE, can influence the expression of ICAM-1, a protein vital for cell adhesion. This modulation of ICAM-1 levels on leukocytes might impact immune responses in inflammatory lung diseases. [, ]
  • Disruption of Cyclin E Processing: Research has shown that this compound disrupts the processing of cyclin E, a protein crucial for cell cycle regulation, in breast cancer cells. This effect is attributed to the compound's inhibition of elastase, suggesting a potential avenue for anticancer therapies. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula, they consistently refer to the compound as a "peptidic inhibitor" or a "tetrapeptide." [, , ] Based on its chemical name and assuming the standard structure of amino acids, its molecular formula can be deduced as C16H26N4O7. Its molecular weight is approximately 386.4 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers primarily focus on the biological activity and applications of this compound and do not include detailed spectroscopic characterization data.

Q6: Has the stability of this compound been assessed under various conditions?

A6: The provided literature does not delve into specific stability studies for this compound under varying conditions such as temperature, pH, or storage.

Q7: Are there any reported strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A7: The research primarily employs this compound in in vitro settings, with limited focus on its formulation for in vivo delivery. One study investigates its conjugation to a DNA ligand to enhance its inhibitory potency against HNE, suggesting a potential approach for improving its efficacy. []

Q8: How is the activity of this compound typically measured in research?

A8: Several methods are employed to assess this compound's activity:

  • Chromogenic Assays: The most frequently used method involves chromogenic substrates like this compound-p-nitroanilide. The degree of substrate cleavage by elastase, measured by changes in absorbance or fluorescence, is inversely proportional to the inhibitor's efficacy. [, , , , , , , , ]
  • Elastin Degradation Assays: The ability of this compound to protect elastin from degradation is also used as a measure of its inhibitory potency. [, ]
  • LC-MS Analysis: In a novel approach, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to directly quantify the substrates and products of elastase activity in the presence of this compound. [, ]

Q9: Are there established quality control and assurance measures for this compound?

A9: While the research highlights the use of this compound as a valuable tool in studying elastase, it doesn't provide specific details on standardized quality control protocols for the compound. This emphasizes the need for further research to establish reliable and consistent manufacturing and quality assurance practices, especially if the compound is to be considered for therapeutic applications.

Q10: What are the potential applications of this compound beyond basic research?

A10: While this compound is primarily utilized as a research tool to study elastase and its role in various biological processes, the research findings hint at its potential therapeutic applications:

  • Inflammatory Diseases: Its ability to inhibit HNE, a key player in inflammatory responses, suggests potential in treating conditions like rheumatoid arthritis, cystic fibrosis, and acute lung injury. [, , ]
  • Cancer Therapy: The finding that this compound disrupts cyclin E processing in breast cancer cells, leading to cell cycle arrest, warrants further investigation for its anticancer potential. []

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